2-Dodecanone

Übersicht

Beschreibung

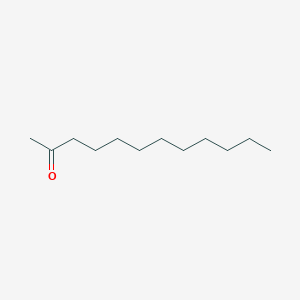

2-Dodecanone, also known as decyl methyl ketone or dodecan-2-one, is an organic compound with the molecular formula C12H24O. It is a colorless to light yellow liquid with a fruity, citrus-like odor. This compound is a member of the ketone family and is commonly found in various essential oils, including those of rue (Ruta graveolens) and hops (Humulus lupulus) .

Synthetic Routes and Reaction Conditions:

Oxidation of Secondary Dodecyl Alcohol: This method involves the oxidation of secondary dodecyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.

Grignard Reaction: This method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with decyl chloride, followed by hydrolysis to yield this compound.

Acetoacetic Ester Synthesis: This method involves the reaction of acetoacetic ester with decyl bromide, followed by decarboxylation to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of secondary dodecyl alcohol due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form dodecanoic acid using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound using reducing agents like sodium borohydride or lithium aluminum hydride yields secondary dodecyl alcohol.

Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as hydrazine to form hydrazones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

Substitution: Hydrazine; typically carried out in the presence of a catalyst.

Major Products Formed:

Oxidation: Dodecanoic acid

Reduction: Secondary dodecyl alcohol

Substitution: Hydrazones

Wirkmechanismus

Target of Action

2-Dodecanone, also known as Dodecan-2-one, primarily targets genes related to ecdysone-related pathways, biotransformation, and cell homeostasis . It significantly induces ecdysone response-genes (EcR, usp, E78, Hr4, Hr38), despite no significant differences in ecdysteroid levels .

Mode of Action

This compound interacts with its targets by altering the gene expression. It differentially alters the gene l (2)efl in both experimental conditions, and triggers a dose-dependent induction of hex81 . It also triggers an induction of Cyp6aQ5 activity .

Biochemical Pathways

The compound affects the ecdysone signalling pathway, which is crucial for insect development and metamorphosis . It modulates gene expression and interferes with this pathway in Nasonia vitripennis, a model hymenopteran .

Pharmacokinetics

Its molecular weight of 1843184 suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The exposure of Nasonia vitripennis to this compound has a significant effect on neither development time, energy reserves, nor egg-laying capacity . No potential genotoxicity was detected . This indicates that this compound can modulate gene expression and interfere with the ecdysone signalling pathway without causing apparent harm to the organism .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in an experiment, Nasonia vitripennis was exposed at the pupae stage for 48 h (up to 6 days) to sublethal doses (5 µg/L and 500 µg/L) of this compound . The results suggest that the compound’s action, efficacy, and stability can be affected by factors such as the duration of exposure and the concentration of the compound .

Biochemische Analyse

Biochemical Properties

2-Dodecanone interacts with various enzymes, proteins, and other biomolecules. It has been found to alter the gene expression of genes related to ecdysone-related pathways, biotransformation, and cell homeostasis . A significant induction of ecdysone response-genes (EcR, usp, E78, Hr4, Hr38) was detected, despite no significant differences in ecdysteroid levels . This compound also triggered an induction of Cyp6aQ5 activity .

Cellular Effects

This compound has been shown to have various effects on cells. It can modulate gene expression and interfere with the ecdysone signaling pathway in Nasonia vitripennis . Regarding the cell homeostasis processes, the gene l (2)efl was differentially altered in both experimental conditions, and a dose-dependent induction of hex81 was observed .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can modulate gene expression and interfere with the ecdysone signaling pathway in Nasonia vitripennis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been found that this compound exposure had a significant effect on neither development time, energy reserves, nor egg-laying capacity; no potential genotoxicity was detected .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, Nasonia vitripennis was exposed at the pupae stage for 48 h (up to 6 days) to sublethal doses (5 µg/L and 500 µg/L) of this compound .

Metabolic Pathways

It has been found to alter the gene expression of genes related to ecdysone-related pathways, biotransformation, and cell homeostasis .

Wissenschaftliche Forschungsanwendungen

2-Dodecanone has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

- 2-Decanone (C10H20O)

- 2-Undecanone (C11H22O)

- Methyl octyl ketone (C9H18O)

Biologische Aktivität

2-Dodecanone, a methyl ketone with the chemical formula C₁₂H₂₄O, has garnered attention for its diverse biological activities, particularly in the fields of entomology and pharmacology. This compound is primarily noted for its potential as a biopesticide and its effects on various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on gene expression, and potential applications.

Gene Expression Modulation

Recent studies have demonstrated that this compound can significantly modulate gene expression in various organisms. One notable study conducted on Nasonia vitripennis, a parasitic wasp, revealed that exposure to sublethal doses (5 µg/L and 500 µg/L) led to alterations in genes associated with the ecdysone signaling pathway. Specifically, genes such as EcR, usp, E78, Hr4, and Hr38 showed significant induction, suggesting that this compound may interfere with hormonal regulation in insects .

| Gene | Function | Expression Change |

|---|---|---|

| EcR | Ecdysone receptor | Induced |

| usp | Ubiquitous stress protein | Induced |

| E78 | Ecdysone-induced protein | Induced |

| Hr4 | Hormone receptor | Induced |

| Hr38 | Hormone receptor | Induced |

Biotransformation and Cell Homeostasis

In addition to hormonal modulation, this compound has been shown to affect biotransformation processes and cell homeostasis. The compound induced the expression of Cyp6aQ5, a gene involved in detoxification pathways, indicating its role in stress response mechanisms . The study also noted differential alterations in the gene l(2)efl, which is critical for maintaining cellular integrity.

Toxicological Assessments

The toxicity profile of this compound has been explored through various assays. In the aforementioned study on Nasonia vitripennis, no significant genotoxic effects were observed, nor were there notable impacts on development time or egg-laying capacity . This suggests that while this compound can influence gene expression and physiological responses, it may not pose a direct threat to reproductive success at the tested concentrations.

Applications in Pest Management

Given its ability to modulate endocrine pathways without causing significant harm to non-target species, this compound presents a promising avenue for developing biopesticides. Its efficacy in altering insect behavior and physiology could be harnessed to improve pest management strategies, potentially reducing reliance on synthetic chemicals .

Herbivore-Induced Plant Defenses

A study examining the effects of microbial inoculation on plant defenses found that compounds like this compound were more prevalent when plants were grown in treated soils. This indicates that microbial interactions can enhance the production of secondary metabolites like this compound, which may serve as defensive compounds against herbivores .

Bioremediation Potential

Research into bioremediation has identified this compound as a compound utilized by certain microbial communities to degrade hydrocarbons in contaminated soils. The presence of this ketone in microbial metabolic pathways suggests its role in enhancing biodegradation processes .

Eigenschaften

IUPAC Name |

dodecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKONYYRONEBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022236 | |

| Record name | 2-Dodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 21 deg C; [ChemIDplus] Clear, light yellow liquid; [Aldrich MSDS], Solid | |

| Record name | 2-Dodecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

245.00 to 246.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6175-49-1 | |

| Record name | 2-Dodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6175-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5CN8YSV3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

21 °C | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological effects of 2-dodecanone on insects?

A1: Research has shown that this compound can impact insect physiology, specifically targeting the ecdysone signaling pathway, a crucial hormonal system regulating insect development. In the parasitic wasp Nasonia vitripennis, exposure to sublethal doses of this compound altered the expression of genes involved in ecdysone-related pathways, biotransformation, and cell homeostasis. [] This suggests a potential for endocrine disruption, though further research is needed to confirm these effects in other insect species.

Q2: How effective is this compound as a biopesticide against nematodes?

A2: Studies show that this compound exhibits potent nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita. In pot experiments, application of this compound significantly reduced the number of root galls, indicating its effectiveness in controlling nematode infestations. [] This highlights its potential as a biopesticide for managing plant-parasitic nematodes.

Q3: Does this compound impact insect behavior?

A3: Research suggests that this compound possesses repellent and oviposition deterrence properties against the two-spotted spider mite, Tetranychus urticae. [] This suggests its potential use in integrated pest management strategies to deter insect pests from crops, potentially reducing reliance on synthetic pesticides.

Q4: How does this compound impact the development of the parasitic wasp Nasonia vitripennis?

A4: Despite modulating gene expression related to the ecdysone pathway, exposure to this compound did not significantly affect the development time, energy reserves, or egg-laying capacity of N. vitripennis. [] This suggests that while the compound influences gene expression, it might not necessarily translate into observable phenotypic effects on development, at least in this specific species.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H24O, and its molecular weight is 184.32 g/mol.

Q6: How is this compound typically characterized?

A6: this compound is commonly identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , ] This technique allows for the separation and detection of individual volatile compounds within a mixture based on their mass-to-charge ratios, providing a comprehensive profile of the sample's chemical composition.

Q7: What are the major volatile compounds found alongside this compound in Ruta chalepensis essential oil?

A7: Analysis of the essential oil from Ruta chalepensis revealed 2-undecanone to be the most abundant compound, followed by 2-nonanone, 2-nonyl acetate, and this compound. [, ] The relative proportions of these compounds contribute to the distinct aroma and potential biological activities of the essential oil.

Q8: How does the presence of this compound affect the properties of materials like fiberglass?

A8: Studies indicate that this compound can act as a bifunctional coupling agent in fiberglass/polyethylene composites, improving their mechanical properties. [] This suggests its potential utility in enhancing the interfacial adhesion between different materials, leading to improved composite performance.

Q9: Have computational methods been used to study the interaction of this compound with biological targets?

A10: Yes, computational studies have investigated the binding of this compound to the mouse olfactory receptor 912-93 (mOR912-93). These studies predicted that the binding is primarily driven by a hydrogen bond between the ketone carbonyl group of this compound and a serine residue (Ser105) in the receptor's binding pocket. [] This highlights the utility of computational approaches in understanding the molecular interactions underlying odorant recognition.

Q10: How does the length of the alkyl chain in ketones influence their biological activity?

A11: Research indicates that the antimicrobial activity of methyl n-alkyl ketone thiosemicarbazones is directly related to the length of the alkyl chain, with the this compound derivative exhibiting the highest potency. [] This underscores the importance of the alkyl chain length in determining the biological activity of ketone derivatives.

Q11: Does the position of the carbonyl group within the carbon chain affect biological activity?

A11: While not specifically addressed in the provided research for this compound, studies on other ketones suggest that the position of the carbonyl group can significantly influence their interactions with biological targets. Further research is needed to elucidate how the position of the carbonyl group within this compound might impact its activity.

Q12: What techniques are used to quantify this compound and other methyl ketones in plant extracts?

A13: Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is widely employed to quantify methyl ketones, including this compound, in plant extracts. [, ] This technique allows for the separation and precise measurement of individual ketones, providing valuable insights into their abundance and potential role in plant defense mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.